molecular formula C13H16O5 B14543085 Benzyl ethyl 2,2'-oxydiacetate CAS No. 62004-91-5

Benzyl ethyl 2,2'-oxydiacetate

Cat. No.: B14543085
CAS No.: 62004-91-5
M. Wt: 252.26 g/mol
InChI Key: HXXQDWVDFATGLP-UHFFFAOYSA-N
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Description

Benzyl ethyl 2,2'-oxydiacetate is an ester derivative of oxydiacetic acid, featuring two acetate groups linked by an ether oxygen atom, with benzyl and ethyl substituents. The compound’s bifunctional ester groups and aromatic benzyl moiety suggest utility in chelation, catalysis, and controlled-release systems, though further studies are required to confirm these applications.

Properties

CAS No.

62004-91-5

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 2-(2-oxo-2-phenylmethoxyethoxy)acetate

InChI

InChI=1S/C13H16O5/c1-2-17-12(14)9-16-10-13(15)18-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

HXXQDWVDFATGLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Other Oxydiacetate Esters

Benzyl ethyl 2,2'-oxydiacetate belongs to the oxydiacetate family, which includes derivatives like dimethyl 2,2'-oxydiacetate and diethyl 2,2'-oxydiacetate . Key distinctions arise in reactivity and industrial viability:

  • Synthetic Efficiency : Diethyl 2,2'-oxydiacetate demonstrates superior yields (up to 92%) compared to dimethyl analogs (78–85%) when reacting with long-chain amines like di-n-octylamine. This is attributed to the ethyl group’s balance between steric hindrance and electron-withdrawing effects, which optimizes nucleophilic substitution .
  • Commercial Availability : Ethyl esters are more accessible and cost-effective than methyl esters, making them preferable for large-scale synthesis .
Property Dimethyl 2,2'-Oxydiacetate Diethyl 2,2'-Oxydiacetate This compound
Yield with C8 Amines 78–85% 88–92% Not Reported
Cost (Relative) High Low Moderate
Applications Niche organic synthesis Industrial DGAs* Potential surfactants/drug carriers

*DGAs: Diglycolamide ligands for metal extraction .

Comparison with Organic Builder Compounds

Oxydiacetate derivatives are classified as organic builder compounds, alongside CMOS (carboxymethyloxysuccinate) and ethylene glycol diacetate (). These compounds enhance detergent performance by sequestering metal ions:

  • Chelation Strength : Oxydiacetate (oda²⁻) forms stable complexes with transition metals like vanadium, as seen in [VO(oda)(bipy)]·2H₂O . CMOS, with additional carboxylate groups, may exhibit higher affinity for Ca²⁺/Mg²⁺ in hard water.
  • Biodegradability : Ethylene glycol diacetate, a simpler ester, is more readily hydrolyzed than benzyl ethyl oxydiacetate, which may persist longer in environmental systems due to its aromatic group .

Comparison with Benzoate Esters

The benzyl group in benzyl ethyl oxydiacetate aligns it structurally with benzoate esters like methyl benzoate (CAS 93-58-3) and benzyl benzoate (CAS 323.5). Key differences include:

  • Volatility : Methyl benzoate (BP 198–200°C) and isopropyl benzoate (BP 939-48-0) are more volatile than benzyl ethyl oxydiacetate, which likely has a higher boiling point due to its larger molecular weight and aromaticity .
Compound Boiling Point (°C) Primary Application
Methyl Benzoate 198–200 Solvent, flavoring agent
Benzyl Benzoate 323.5 Pharmaceutical excipient
Benzyl Ethyl Oxydiacetate Estimated >300 Research-stage applications

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